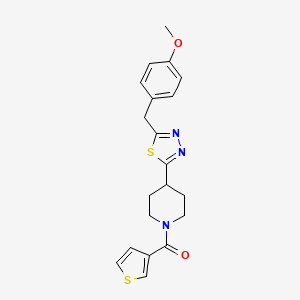

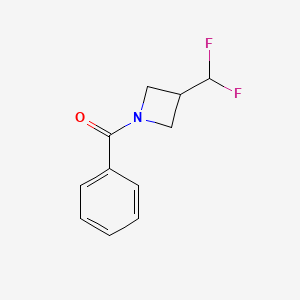

(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

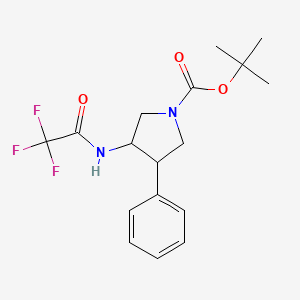

“(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C11H11F2NO . It is a compound that has been referenced in various scientific literature and patents .

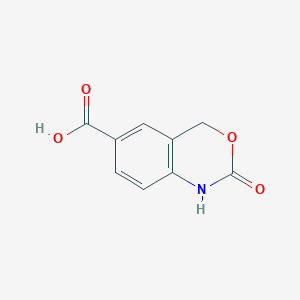

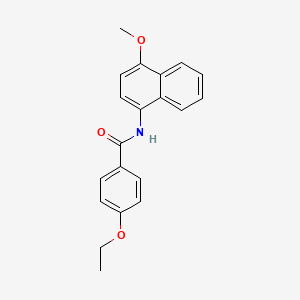

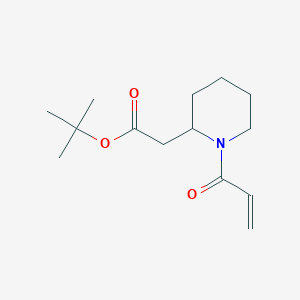

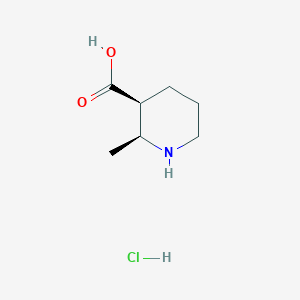

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C11H11F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Applications De Recherche Scientifique

Preclinical Disposition and Efficacy Predictions

GDC-0973, a compound structurally related to (3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone, is an inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway. This study explores its preclinical disposition and the relationship between plasma concentrations and efficacy in mouse models. Notably, GDC-0973 shows moderate clearance in mice, rats, and monkeys, and low clearance in dogs, with high protein binding across species. It is well-absorbed in rats and dogs, primarily excreted in bile. Pharmacokinetic-pharmacodynamic modeling predicts a clinical efficacious dose of approximately 10 mg (Choo et al., 2012).

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidines like this compound, facilitates catalytic asymmetric addition to aldehydes. This method achieved high enantioselectivity (up to 99.0% ee) in various reactions, highlighting the four-membered heterocycle's potential in asymmetric induction reactions (Wang et al., 2008).

Synthesis and Characterization of Photochromic Azo Dyes

This study focuses on synthesizing new azo dyes based on 1,3-diazabicyclo structures similar to this compound. These dyes show photochromic behavior, changing structure upon UV irradiation, and their properties were analyzed through various spectroscopic techniques (Mahmoodi et al., 2013).

Structural and Mechanistic Insights into Substituted Perimidines

This research explores the synthesis of compounds like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, structurally related to this compound. The study provides insights into the formation mechanism and structural characterization, including crystallography and quantum mechanics, offering a deeper understanding of these compounds (Anga et al., 2014).

Mécanisme D'action

The mechanism of action for “(3-(Difluoromethyl)azetidin-1-yl)(phenyl)methanone” is not specified in the sources I found. The mechanism of action for a compound typically refers to how it interacts with biological systems, which can vary widely depending on the specific compound and the system in which it is acting .

Safety and Hazards

Propriétés

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYGGJGCWYKLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)

![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)